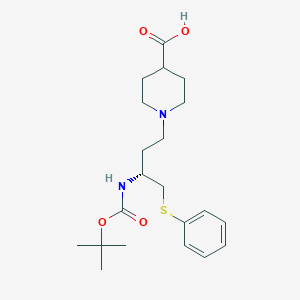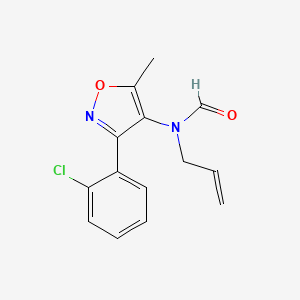![molecular formula C12H16BrN5O2 B14910548 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)
3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiproliferative properties against various cancer cell lines .
Méthodes De Préparation
The synthesis of 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple stepsThe reaction conditions often include the use of reagents such as 4,6-dichloropyrimidine, bromine, and 4-hydroxypiperidine under controlled temperatures and pH .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Applications De Recherche Scientifique
3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against various cancer cell lines, including MGC-803, PC-3, A549, and H1975.
Biological Studies: The compound is used in studies to understand its mechanism of action in inhibiting cell proliferation and inducing apoptosis.
Drug Development: It serves as a lead compound for developing new anticancer drugs with high specificity and low toxicity
Mécanisme D'action
The mechanism of action of 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival. It has been shown to induce cell cycle arrest in the S phase and promote apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[4,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
Compared to these compounds, 3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential as a lead compound in drug development .
Propriétés
Formule moléculaire |
C12H16BrN5O2 |
|---|---|
Poids moléculaire |
342.19 g/mol |
Nom IUPAC |
3-bromo-6-[(4-hydroxypiperidin-4-yl)methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H16BrN5O2/c1-17-10(13)8-9(16-17)11(19)18(7-15-8)6-12(20)2-4-14-5-3-12/h7,14,20H,2-6H2,1H3 |
Clé InChI |
YNBUHCWNQXVMQQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCNCC3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


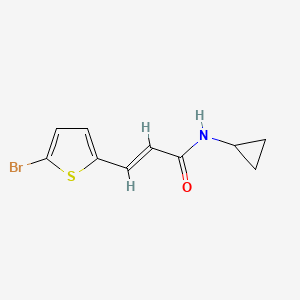
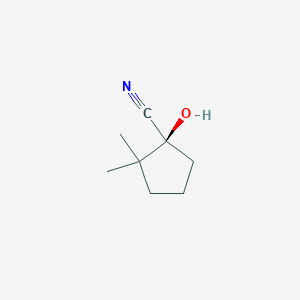
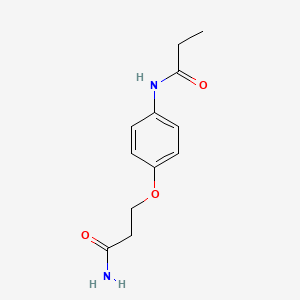
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
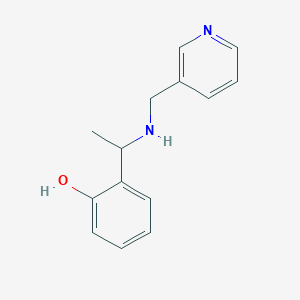
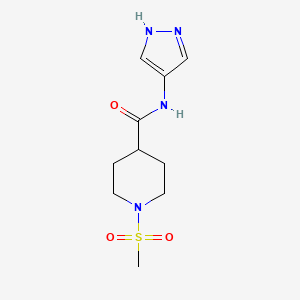
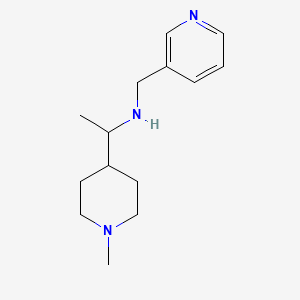
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
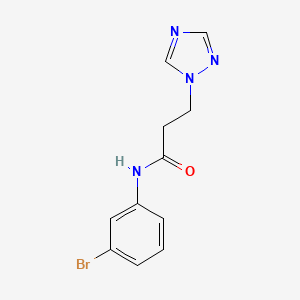
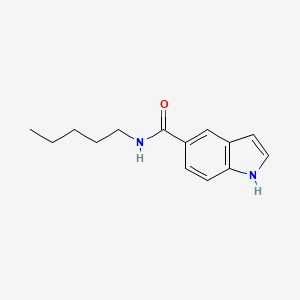
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
